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molecular formula C14H12BrF3S B8809780 3-Bromo-2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene CAS No. 1006037-07-5

3-Bromo-2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene

Cat. No. B8809780
M. Wt: 349.21 g/mol
InChI Key: RGKPFGBQAHLPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969394B2

Procedure details

To a solution of (4-bromo-2,5-dimethyl-3-thienyl)[4-(trifluoromethyl)phenyl]methanol (74.0 g, 200 mmol) Example 11, Step 2 and triethylsilane (130 mL, 800 mmol) in 500 mL of dichloromethane at 0° C. under nitrogen is added trifluoroacetic acid (155 mL, 2.00 mol) such as to maintain an internal temperature between 1 and 4.5° C. Most of the volatiles are removed under reduced pressure and the resulting solution poured onto ether (1 L) and a mixture of sat. aq. sodium bicarbonate and water (500 mL). The phases are separated. The organic layer is washed with brine (200 mL), dried over magnesium sulphate and concentrated under reduced pressure. The residue is diluted and concentrated twice from toluene (300 mL). The residue is split in two equal parts, diluted with hexanes (each part with 30 mL) and each part is applied onto 330 g silica gel columns for purification with Combi Flash chromatography system (100% hexanes for 5 minutes then going to 5% ethyl acetate/95% hexanes over 21 minutes to afford the desired product as a colorless liquid.
Name
(4-bromo-2,5-dimethyl-3-thienyl)[4-(trifluoromethyl)phenyl]methanol
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH:9]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)O)=[C:4]([CH3:8])[S:5][C:6]=1[CH3:7].C([SiH](CC)CC)C.FC(F)(F)C(O)=O>ClCCl>[Br:1][C:2]1[C:3]([CH2:9][C:11]2[CH:12]=[CH:13][C:14]([C:17]([F:19])([F:18])[F:20])=[CH:15][CH:16]=2)=[C:4]([CH3:8])[S:5][C:6]=1[CH3:7]

Inputs

Step One
Name
(4-bromo-2,5-dimethyl-3-thienyl)[4-(trifluoromethyl)phenyl]methanol
Quantity
74 g
Type
reactant
Smiles
BrC=1C(=C(SC1C)C)C(O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
130 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
155 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature between 1 and 4.5° C
CUSTOM
Type
CUSTOM
Details
Most of the volatiles are removed under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting solution poured onto ether (1 L)
ADDITION
Type
ADDITION
Details
a mixture of sat. aq. sodium bicarbonate and water (500 mL)
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
The organic layer is washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated twice from toluene (300 mL)
CUSTOM
Type
CUSTOM
Details
The residue is split in two equal parts
ADDITION
Type
ADDITION
Details
diluted with hexanes (each part with 30 mL) and each part
CUSTOM
Type
CUSTOM
Details
is applied onto 330 g silica gel columns for purification with Combi Flash chromatography system (100% hexanes for 5 minutes
Duration
5 min

Outcomes

Product
Details
Reaction Time
21 min
Name
Type
product
Smiles
BrC1=C(SC(=C1CC1=CC=C(C=C1)C(F)(F)F)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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